molecular formula C18H19ClN2O3S B2395070 2-(4-Chlorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 895468-62-9

2-(4-Chlorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2395070
CAS No.: 895468-62-9
M. Wt: 378.87
InChI Key: MVLCVRQBRRAMNS-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that features a sulfonyl group attached to a chlorophenyl ring and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 1-(4-phenylpiperazin-1-yl)ethanone under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce various alcohols or amines.

Scientific Research Applications

2-(4-Chlorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological conditions.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenylpiperazine moiety may interact with neurotransmitter receptors, influencing neurological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-Chlorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)ethanone apart is its unique combination of a sulfonyl group and a phenylpiperazine moiety, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c19-15-6-8-17(9-7-15)25(23,24)14-18(22)21-12-10-20(11-13-21)16-4-2-1-3-5-16/h1-9H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLCVRQBRRAMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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